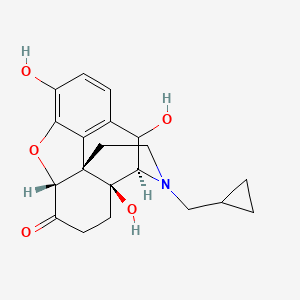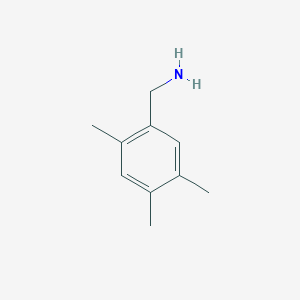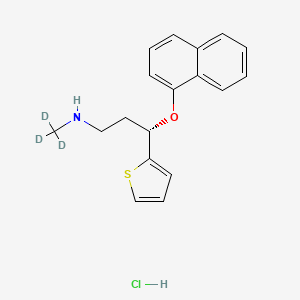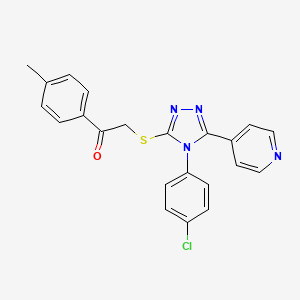
(5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one is a complex organic compound belonging to the morphinan class of alkaloids. This compound is known for its significant pharmacological properties, particularly in the field of pain management and opioid receptor modulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one involves multiple steps, starting from simpler precursors. The process typically includes:
Formation of the Morphinan Skeleton: This step involves the cyclization of a suitable precursor to form the morphinan backbone.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced at positions 3, 10, and 14 through selective hydroxylation reactions.
Epoxidation: The formation of the 4,5-epoxy bridge is achieved through an epoxidation reaction using peracids or other suitable oxidizing agents.
Cyclopropylmethyl Substitution:
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing advanced purification techniques such as chromatography and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Peracids, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, and thiols.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted morphinan derivatives.
Aplicaciones Científicas De Investigación
(5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Explored for its potential as an analgesic and its role in pain management therapies.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to these receptors, modulating pain perception and producing analgesic effects. The molecular targets include:
Mu-Opioid Receptors: Activation leads to pain relief and euphoria.
Delta-Opioid Receptors: Modulation affects mood and emotional responses.
Kappa-Opioid Receptors: Involvement in pain relief and dysphoria.
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A well-known opioid analgesic with a similar morphinan structure.
Codeine: Another morphinan derivative used for its analgesic and antitussive properties.
Oxycodone: A semi-synthetic opioid with structural similarities.
Uniqueness
(5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one is unique due to its specific substitution pattern and the presence of the cyclopropylmethyl group, which imparts distinct pharmacological properties compared to other morphinan derivatives.
Propiedades
Número CAS |
604767-82-0 |
|---|---|
Fórmula molecular |
C20H23NO5 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO5/c22-12-4-3-11-14-16(12)26-18-13(23)5-6-20(25)17(15(11)24)21(9-10-1-2-10)8-7-19(14,18)20/h3-4,10,15,17-18,22,24-25H,1-2,5-9H2/t15?,17-,18+,19+,20-/m1/s1 |
Clave InChI |
SPLLFLBLAXVPPQ-KNQKJSHASA-N |
SMILES isomérico |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2C(C6=C4C(=C(C=C6)O)O5)O)O |
SMILES canónico |
C1CC1CN2CCC34C5C(=O)CCC3(C2C(C6=C4C(=C(C=C6)O)O5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12048043.png)
![N-(3,4-dimethoxybenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12048049.png)


![2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B12048064.png)
![2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12048070.png)
![2-(2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B12048074.png)
![4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoic acid](/img/structure/B12048075.png)
![2-[Benzyl(methyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12048077.png)


![1-(4-chlorobenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12048082.png)
